1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic small molecule featuring a urea backbone substituted with a 2-methoxy-2-(thiophen-3-yl)ethyl group and a 2-(trifluoromethyl)phenyl moiety. The methoxyethyl chain may improve solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
1-(2-methoxy-2-thiophen-3-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-22-13(10-6-7-23-9-10)8-19-14(21)20-12-5-3-2-4-11(12)15(16,17)18/h2-7,9,13H,8H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWUQDYWSXZNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 2-(trifluoromethyl)aniline with an isocyanate derivative of 2-methoxy-2-(thiophen-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the thiophene moiety can participate in π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights:
Trifluoromethylphenyl Ureas :
- The 2-(trifluoromethyl)phenyl group is a common pharmacophore in anticancer and enzyme-targeting agents due to its electron-withdrawing properties and resistance to metabolic oxidation . Compared to the target compound, analogs like 8j and 7n replace the thiophen-3-yl group with thiazole or pyridine-thioether moieties, enhancing rigidity and binding affinity to hydrophobic pockets .
Thiophene vs. Pyridine/Thiazole :
- The thiophen-3-yl group in the target compound may offer distinct electronic interactions compared to pyridine (e.g., 7n ) or thiazole (e.g., 8j ). Thiophene’s lower basicity and larger van der Waals radius could alter target engagement or off-target effects .
Solubility Modifiers: The methoxyethyl chain in the target compound likely improves aqueous solubility compared to morpholino (M64) or chloromethyl (8j) substituents. For instance, M64HCl (a water-soluble HCl salt) demonstrates the importance of ionizable groups for bioavailability .
Biological Activity Trends :
- Pyridine/pyrimidine-ureas (e.g., 82, 83 ) show potent antiproliferative activity (IC50 ~1–10 µM), suggesting that the target compound’s thiophene substitution may require optimization for similar efficacy .
Biological Activity
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its unique structure, which combines a thiophene moiety with a trifluoromethyl-substituted phenyl group. This compound has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-diabetic properties.
Chemical Structure
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H14F3N3O2S
- Molecular Weight : 355.35 g/mol
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the urea group can form hydrogen bonds with active site residues. These interactions may modulate the activity of enzymes or receptors involved in disease processes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on related thiophene derivatives demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
Anticancer Properties
In vitro studies have shown that related urea derivatives can induce apoptosis in cancer cells. For instance, compounds structurally similar to this urea have been reported to activate caspase pathways and increase p53 expression in MCF-7 breast cancer cells, leading to enhanced apoptotic cell death . This suggests that the compound may have potential as an anticancer agent.
Anti-Diabetic Activity
The anti-diabetic potential of thiophene-based compounds has been explored through their ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism. In a study involving structurally related compounds, several showed promising IC50 values against α-glucosidase, indicating potential for managing Type 2 diabetes . This suggests that this compound could be further investigated for similar effects.
Case Studies
Q & A
Q. What are the optimal synthetic routes for 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene core. Gold(I)-catalyzed cyclization of alkynyl thioethers (e.g., 2-alkynyl thioanisoles) is a critical step to establish the thiophene moiety . Subsequent functionalization introduces the methoxyethyl and trifluoromethylphenyl groups via nucleophilic substitution or coupling reactions. Optimization of temperature (60–80°C), solvent choice (e.g., DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) improves yields. Continuous flow reactors enhance scalability and reproducibility . Purity is monitored using thin-layer chromatography (TLC) and NMR spectroscopy .
Q. What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the thiophene and trifluoromethylphenyl groups. The methoxy proton resonates at δ 3.2–3.5 ppm, while CF groups show distinct F signals . Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., CHFNOS). Infrared (IR) Spectroscopy : Urea carbonyl stretches appear at ~1650–1700 cm . HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What initial biological screening strategies are recommended to evaluate this compound's pharmacological potential?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) to identify activity at 1–10 µM concentrations. Use fluorogenic substrates for real-time kinetic measurements . Cell viability assays (e.g., MTT or CellTiter-Glo®) screen for cytotoxicity in cancer (HeLa, MCF-7) and non-cancerous (HEK293) cell lines. Dose-response curves (0.1–100 µM) determine IC values . Solubility testing : Use PBS (pH 7.4) or DMSO/water mixtures to identify formulation challenges .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Methodological Answer : Analog synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy, vary thiophene substitution from 3-yl to 2-yl) . Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond donors (urea NH) and hydrophobic regions (trifluoromethylphenyl) . Biological profiling : Compare analogs in functional assays (e.g., IC shifts in enzyme inhibition) and ADMET models (e.g., hepatic microsomal stability) .
Q. What computational strategies are effective in predicting binding interactions between this compound and its biological targets?
- Methodological Answer : Molecular docking : Use AutoDock Vina or Glide to model interactions with proteins (e.g., kinases). The urea moiety often forms hydrogen bonds with catalytic lysine or aspartate residues . Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex . Free-energy calculations : Apply MM/GBSA to predict binding affinities (ΔG) and validate against experimental IC values .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Assay standardization : Replicate studies using identical cell lines (e.g., HepG2), passage numbers, and serum-free conditions to minimize variability . Purity validation : Reanalyze conflicting batches via HPLC-MS to rule out degradation products . Orthogonal assays : Confirm enzyme inhibition results with SPR (surface plasmon resonance) to measure binding kinetics (k/k) independently of enzymatic activity .
Q. What strategies are recommended for improving this compound's metabolic stability during preclinical development?
- Methodological Answer : In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS. Identify vulnerable sites (e.g., methoxy group O-demethylation) . Prodrug design : Mask labile groups (e.g., replace urea with carbamate) to enhance stability. Evaluate hydrolysis rates in plasma . CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 to predict drug-drug interaction risks .
Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound's bioavailability and tissue distribution?
- Methodological Answer : Rodent models : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to calculate absolute bioavailability (F%). Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose . LC-MS/MS quantification : Use deuterated internal standards for sensitivity. Detect limits should be ≤1 ng/mL . Tissue distribution : Sacrifice animals at 24 h, homogenize organs (liver, kidney, brain), and extract compound with acetonitrile .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across different studies?
- Methodological Answer : Solvent system comparison : Test solubility in PBS (pH 7.4), DMSO, and PEG-400. Use nephelometry to quantify precipitation thresholds . Temperature control : Ensure experiments are conducted at 25°C (ambient) vs. 37°C (physiological) to assess thermal effects . Ionization effects : Measure solubility at pH 1.2 (stomach) and 6.8 (intestine) using shake-flask methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
